molecular formula C19H24N4O3 B2511800 N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1210671-58-1

N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2511800
CAS No.: 1210671-58-1
M. Wt: 356.426
InChI Key: JRSBPKNAIVFFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide" features a benzamide core linked via a carbonylmethyl group to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole moiety.

Properties

IUPAC Name

N-[2-oxo-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13(2)18-21-22-19(26-18)15-8-10-23(11-9-15)16(24)12-20-17(25)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSBPKNAIVFFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable electrophiles.

    Linking to Benzamide: The final step involves coupling the piperidine-oxadiazole intermediate with benzoyl chloride or benzamide derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux yields benzoic acid and 2-amino-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethan-1-one.

  • Basic Hydrolysis : NaOH or KOH generates sodium benzoate and the corresponding amine .

Oxadiazole Ring Hydrolysis

The 1,3,4-oxadiazole ring is susceptible to acidic hydrolysis, forming a hydrazide intermediate that further decomposes:

C3H5N2OHCl/H2ONH2NHCO-isopropyl+CO2\text{C}_3\text{H}_5\text{N}_2\text{O} \xrightarrow{\text{HCl/H}_2\text{O}} \text{NH}_2\text{NHCO-isopropyl} + \text{CO}_2

Reduction of the Oxoethyl Group

The ketone in the oxoethyl chain can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ :

R-C(=O)-R’NaBH4/MeOHR-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{R-CH(OH)-R'}

Conditions : Room temperature, 2–4 hours. Yield: ~75% (based on analogous reductions in ).

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation or acylation reactions. For example, reaction with 1-chloroethyl acetate under basic conditions forms a quaternary ammonium salt :

Piperidine-N+Cl-CH2CO2EtK2CO3Piperidine-N-CH2CO2Et\text{Piperidine-N} + \text{Cl-CH}_2\text{CO}_2\text{Et} \xrightarrow{\text{K}_2\text{CO}_3} \text{Piperidine-N-CH}_2\text{CO}_2\text{Et}

Reagents : K₂CO₃, DMF, 60°C, 6 hours. Yield: 68% (as reported in ).

Cross-Coupling Reactions

The oxadiazole ring’s aromaticity allows for Suzuki-Miyaura coupling with aryl boronic acids. For instance, coupling with 4-methoxyphenylboronic acid introduces a methoxy group :

Oxadiazole-Br+Ar-B(OH)2Pd(PPh3)4Oxadiazole-Ar\text{Oxadiazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Oxadiazole-Ar}

Catalyst : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours. Yield: ~55% (analogous to ).

Enzymatic Interactions

While direct evidence is limited, stru

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that similar oxadiazole derivatives displayed good efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Compound Target Pathogen MIC (µg/mL)
N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamideStaphylococcus aureus1.27
This compoundEscherichia coli1.43

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents against colorectal carcinoma cell lines .

Compound Cancer Cell Line IC50 (µM)
This compoundHCT116 (colorectal)5.85
This compoundOther cancer lines4.53

Mechanism of Action

The mechanism of action of N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and activities of analogous compounds:

Compound Name Molecular Formula Key Substituents Target/Activity Reference
Target Compound C20H24N4O3 5-isopropyl-oxadiazole, piperidine To be determined
VNI () C29H25Cl2N5O2 2,4-dichlorophenyl, imidazole Sterol 14α-demethylase (Fungal)
LMM5 () C24H24N4O4S Methoxyphenyl, benzylsulfamoyl Antifungal
TAS1553 () C23H22ClFN4O5S Fluoro, sulfamoyl Ribonucleotide reductase
N-(4-acetylphenyl)-... () C20H26N4O3 Acetylphenyl Unknown

Key Differences and Implications

Oxadiazole Substituents
  • The target compound’s 5-isopropyl group on the 1,3,4-oxadiazole ring enhances lipophilicity compared to LMM5’s methoxyphenyl or LMM11’s furan substituents . This could improve membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments (e.g., surfactants, as used for LMM compounds) .
  • In contrast, VNI and VFV () feature halogenated aryl groups (e.g., 2,4-dichlorophenyl) that optimize interactions with fungal/protozoal enzyme active sites, suggesting the target compound’s isopropyl group may limit efficacy against these targets .
Piperidine vs. Rigid Scaffolds
  • However, rigid scaffolds often improve binding specificity, as seen in TAS1553’s fluoro-dimethylphenyl group, which enhances ribonucleotide reductase inhibition .
Benzamide Modifications
  • The acetylphenyl variant () replaces the target’s benzamide with a ketone group, reducing hydrogen-bonding capacity. This could lower affinity for targets requiring polar interactions (e.g., acetylcholinesterase inhibitors in ) .

Biological Activity

N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole moiety, which is known for its diverse biological activities. The presence of the piperidine ring enhances the compound's interaction with biological targets, making it a subject of research for various therapeutic applications.

Anticancer Activity

Research indicates that compounds with oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole-containing compounds can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the oxadiazole ring can enhance cytotoxicity against various cancer types.

CompoundCell Line TestedIC50 (µM)Reference
24aHCT-1510.5
24bA4318.3
13Bcl-2 Jurkat<0.5

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The oxadiazole moiety may inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects such as:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Antimicrobial effects : Through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds containing the oxadiazole and piperidine moieties:

  • Synthesis and Evaluation : A series of benzamide derivatives were synthesized and tested for antifungal activity, showing promising results comparable to established antifungal agents .
  • Toxicity Studies : Toxicity assessments using zebrafish embryos indicated that some derivatives exhibited low toxicity while maintaining significant biological activity .
  • Pharmacological Potential : Investigations into the pharmacological behavior highlighted the potential for these compounds in treating conditions like cancer and bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

  • Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents like POCl₃ (phosphorus oxychloride) under reflux (90–100°C) .
  • Piperidine Coupling : The piperidine moiety is introduced via nucleophilic substitution or amide coupling. For example, 5-isopropyl-1,3,4-oxadiazol-2-yl piperidine can be reacted with bromoacetamide intermediates in DMF with NaH as a base .
  • Benzamide Attachment : The final benzamide group is added using benzoyl chloride derivatives in pyridine or THF, followed by purification via column chromatography .
    • Critical Parameters : Reaction pH, solvent polarity, and temperature must be tightly controlled to avoid side products like hydrolyzed oxadiazoles .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, benzamide aromatic protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to validate the oxadiazole-piperidine spatial arrangement .
    • Validation : Compare spectral data with analogous compounds (e.g., N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target-Specific Assays : Use enzymatic inhibition assays (e.g., lipoxygenase or PFOR enzyme) to isolate mechanisms from off-target effects .
  • Structural Analog Comparison : Test derivatives with modified oxadiazole substituents (e.g., replacing isopropyl with ethyl) to correlate activity with specific functional groups .
    • Data Interpretation : Apply statistical tools (e.g., ANOVA) to distinguish assay variability from true biological effects .

Q. How does the 1,3,4-oxadiazole ring influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Oxadiazoles are generally resistant to hydrolysis but may degrade under acidic/alkaline extremes .
  • Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated oxidation. Piperidine and benzamide groups may enhance metabolic stability compared to aliphatic analogs .
    • Key Finding : The 5-isopropyl group on the oxadiazole reduces steric hindrance, potentially increasing enzymatic interaction .

Q. What computational approaches predict binding interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., PFOR enzyme). The oxadiazole ring often participates in π-π stacking, while the benzamide forms hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .
    • Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values .

Structural and Mechanistic Questions

Q. How does the piperidine moiety modulate the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity. Piperidine increases solubility in polar solvents but may reduce blood-brain barrier penetration .
  • Protein Binding : Use equilibrium dialysis to quantify serum albumin binding. Piperidine’s basic nitrogen may enhance binding affinity (>90%) .

Q. What are the synthetic challenges in scaling up this compound for in vivo studies?

  • Methodological Answer :

  • Purification Optimization : Replace column chromatography with recrystallization (e.g., DMSO/water mixtures) for cost-effective scaling .
  • Yield Improvement : Optimize oxadiazole cyclization using microwave-assisted synthesis (e.g., 80°C, 30 minutes) to reduce reaction time from hours to minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.